3-(6-Methylpyridin-3-yl)benzoic acid
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Overview
Description
3-(6-Methylpyridin-3-yl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 6-methylpyridin-3-yl group. This compound is of interest due to its potential applications in various fields, including coordination chemistry and materials science. The presence of both a benzoic acid and a pyridine ring in its structure allows it to participate in a variety of chemical reactions and form coordination complexes with metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(6-Methylpyridin-3-yl)benzoic acid involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a boronic acid derivative of the pyridine and a halogenated benzoic acid derivative. The reaction is catalyzed by palladium and requires a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .
Another method involves the direct functionalization of a pre-formed benzoic acid derivative with a pyridine ring. This can be achieved through various coupling reactions, including the use of organolithium or Grignard reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product. This typically involves the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(6-Methylpyridin-3-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products Formed
Oxidation: Oxidation of the methyl group can yield 3-(6-carboxypyridin-3-yl)benzoic acid.
Reduction: Reduction of the carboxylic acid group can produce 3-(6-methylpyridin-3-yl)benzyl alcohol.
Substitution: Substitution reactions can introduce various functional groups, such as nitro, sulfonyl, or halogen groups, onto the aromatic rings.
Scientific Research Applications
3-(6-Methylpyridin-3-yl)benzoic acid has several applications in scientific research:
Coordination Chemistry: It is used to form coordination polymers with metals such as zinc, cadmium, and copper.
Materials Science: The compound’s ability to form porous structures makes it useful in the development of materials for gas storage and separation.
Biological Research: It can be used as a ligand in the study of metal-protein interactions and the development of metal-based drugs.
Industrial Applications: Its derivatives are explored for use in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(6-Methylpyridin-3-yl)benzoic acid largely depends on its ability to coordinate with metal ions. The carboxylic acid and pyridine groups can chelate metal ions, forming stable complexes. These complexes can then participate in various catalytic processes or biological interactions. The molecular targets and pathways involved include metal ion coordination sites in enzymes and proteins, which can alter their activity and function .
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-4-yl)benzoic acid: Lacks the methyl group on the pyridine ring, resulting in different coordination and packing properties.
3-(Pyridin-3-yl)benzoic acid: Similar structure but without the methyl group, affecting its reactivity and coordination behavior.
3-(6-Methylpyridin-2-yl)benzoic acid: The position of the methyl group on the pyridine ring is different, leading to variations in chemical properties and applications.
Uniqueness
3-(6-Methylpyridin-3-yl)benzoic acid is unique due to the presence of the methyl group on the pyridine ring, which influences its chemical reactivity and coordination properties. This methyl group can affect the electronic distribution and steric hindrance, making it distinct from its non-methylated counterparts .
Properties
IUPAC Name |
3-(6-methylpyridin-3-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-5-6-12(8-14-9)10-3-2-4-11(7-10)13(15)16/h2-8H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUICUVKGSWOGCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=CC(=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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